Dipotassium hexaiodorhenate
Description
Structure
2D Structure
Properties
IUPAC Name |
dipotassium;hexaiodorhenium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6HI.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWHBRZEYYLAED-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].I[Re-2](I)(I)(I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I6K2Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584322 | |
| Record name | Dipotassium hexaiodorhenate(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1025.830 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19710-22-6 | |
| Record name | Dipotassium hexaiodorhenate(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hexaiodorhenate(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Investigations
Advanced Synthetic Routes to Dipotassium (B57713) Hexaiodorhenate
The synthesis of dipotassium hexaiodorhenate, K₂[ReI₆], a compound characterized by its black crystalline structure, is a cornerstone of rhenium coordination chemistry. smolecule.comwikipedia.org The primary and most well-documented synthetic pathways involve the reduction of perrhenate (B82622) precursors, a process that has been refined over time to optimize yield and purity.
Refined Reduction Protocols of Perrhenate Precursors
The most prevalent method for preparing this compound involves the reduction of potassium perrhenate (KReO₄). smolecule.com This process is typically carried out in a strongly acidic medium with an excess of an iodide source. A common and effective protocol utilizes potassium iodide (KI) in concentrated hydroiodic acid (HI). smolecule.comwikipedia.org In this reaction, the iodide ion serves a dual purpose: it acts as the reducing agent, converting rhenium from the +7 oxidation state in the perrhenate ion (ReO₄⁻) to the +4 oxidation state in the hexaiodorhenate anion ([ReI₆]²⁻), and it also functions as the ligand that coordinates to the rhenium center.
This equation underscores the necessity of a significant excess of hydroiodic acid to drive the reaction towards the formation of the desired product and to provide the iodide ligands for complexation. The strong acidic environment is crucial for the protonation and subsequent removal of the oxo ligands from the perrhenate ion as water molecules.
Optimization of Reaction Conditions for High Purity Synthesis
Achieving a high-purity sample of this compound is critically dependent on the meticulous control of several reaction parameters. The concentration of reactants, temperature, and reaction duration are key variables that must be optimized.
The use of concentrated hydroiodic acid is a significant factor in ensuring the synthesis of a pure product. A high concentration of HI provides a sufficient excess of iodide ions, which helps to suppress the formation of undesirable byproducts such as partially substituted or oxo-iodorhenium complexes. The reaction is typically conducted at elevated temperatures, often at the boiling point of the hydroiodic acid solution under reflux, to increase the reaction rate. The complete conversion of the perrhenate precursor is generally ensured by allowing the reaction to proceed for several hours.
For purification, the crude this compound product is often recrystallized. This is commonly achieved by dissolving the compound in warm, concentrated hydroiodic acid and allowing it to cool slowly, which facilitates the formation of well-defined crystals and the removal of soluble impurities. wikipedia.org
Table 1: Interactive Data Table of Optimized Reaction Parameters for K₂[ReI₆] Synthesis
| Parameter | Optimized Condition | Rationale |
| Perrhenate Precursor | Potassium Perrhenate (KReO₄) | Readily available and provides the potassium counter-ion. |
| Reducing and Ligand Source | Excess Potassium Iodide (KI) in concentrated Hydroiodic Acid (HI) | Ensures complete reduction of Re(VII) and formation of the hexaiodo complex. smolecule.comwikipedia.org |
| Acid Concentration | Concentrated Hydroiodic Acid | Facilitates protonation and removal of oxo ligands; maintains high iodide concentration. smolecule.comwikipedia.org |
| Temperature | Boiling point of the reaction mixture (reflux) | Accelerates the rate of reaction. |
| Reaction Time | Several hours | Ensures complete conversion of starting materials. |
| Purification Method | Recrystallization from warm, concentrated HI | Removes impurities and yields a high-purity crystalline product. wikipedia.org |
Mechanistic Pathways of Anion Formation
The transformation of the perrhenate anion (ReO₄⁻) to the hexaiodorhenate anion ([ReI₆]²⁻) is a complex, multi-step process. In the highly acidic reaction medium, the oxo ligands of the perrhenate ion are initially protonated. This protonation weakens the Re-O bonds, making them more susceptible to cleavage.
Following protonation, iodide ions act as nucleophiles, attacking the rhenium center and displacing the protonated oxo ligands, which are eliminated as water molecules. Simultaneously, iodide ions reduce the rhenium center from the +7 to the +4 oxidation state. This redox process is evidenced by the formation of iodine (I₂) as a byproduct. wikipedia.org While the specific intermediate species in this reaction are transient and not easily isolated, the mechanism is believed to proceed through a stepwise sequence of reduction and ligation events.
Alternative Synthetic Approaches to Rhenium(IV) Iodide Complexes
While the reduction of perrhenates remains the most common synthetic route, other methods for preparing rhenium(IV) iodide complexes have been explored. One such alternative is through ligand exchange reactions. These reactions typically start with a different rhenium(IV) halide complex, such as hexachlororhenate(IV) ([ReCl₆]²⁻). By treating this complex with a source of iodide ions, such as potassium iodide or hydroiodic acid, the chloride ligands can be displaced by iodide ligands to form the hexaiodorhenate(IV) complex. The efficiency of this ligand exchange is dependent on the reaction conditions and the relative stabilities of the initial and final complexes.
Solid-State and Solution-Phase Synthetic Challenges
The synthesis of this compound is not without its challenges, both in the solution phase and in the solid state. In solution, a primary difficulty lies in preventing the formation of mixed-ligand species, such as oxo-iodorhenates, which can occur if the reaction conditions are not rigorously controlled. The presence of water and atmospheric oxygen can also lead to the hydrolysis of the [ReI₆]²⁻ complex or the oxidation of the rhenium(IV) center. wikipedia.org
In the solid state, achieving a highly pure and crystalline product requires careful purification to remove unreacted starting materials and byproducts. The handling of concentrated hydroiodic acid also presents a challenge due to its corrosive nature. Furthermore, the final product, this compound, can be sensitive to air and moisture, which may necessitate storage under an inert atmosphere to prevent decomposition.
Structural Elucidation and Crystallographic Analysis
Polymorphism and Structural Phase Transitions
The existence of conflicting reports on the space group for dipotassium (B57713) hexaiodorhenate (Pn versus P2₁/n) may suggest the possibility of polymorphism. Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can arise from variations in crystallization conditions such as temperature, solvent, or pressure. Alternatively, the discrepancy may not be due to polymorphism but rather a case of structural re-evaluation, where advances in diffraction technology and refinement techniques allow for a more accurate, and different, structural model to be determined. One study directly proposes that its P2₁/n structure is a correction of the previously reported Pn model. osti.gov There is no definitive evidence in the reviewed literature of temperature-induced structural phase transitions for K₂[ReI₆].
Influence of Counterions on Crystal Packing and Lattice Dynamics
In dipotassium hexaiodorhenate, the relatively small K⁺ cations are held together with the [ReI₆]²⁻ anions primarily through electrostatic forces, resulting in the monoclinic structure described above. acs.org When the potassium ion is replaced with the ammonium (B1175870) ion (NH₄⁺), the resulting compound, (NH₄)₂[ReI₆], crystallizes in a different, higher-symmetry tetragonal system (space group P4/mnc). acs.orgpwr.wroc.pl This structural change is driven not only by the different size of the cation but also by the ability of the ammonium ion to form N-H···I hydrogen bonds, which introduces an additional directional interaction influencing the crystal packing. acs.org
If a much larger, bulkier counterion is used, such as the tetraphenylphosphonium (B101447) (PPh₄⁺) or tetraphenylarsonium (AsPh₄⁺) cation, the effect on the crystal packing is even more dramatic. In (PPh₄)₂[ReI₆], the large organic cations lead to a triclinic crystal system (space group Pī). mdpi.com These bulky cations effectively isolate the [ReI₆]²⁻ anions from one another, creating alternating anionic and cationic layers within the crystal. mdpi.comgrafiati.com This separation prevents close Re-I···I-Re contacts between adjacent anions, a feature that is controlled by the size of the countercation and has significant implications for the magnetic properties of the material. acs.org
Advanced Spectroscopic Characterization
Vibrational Spectroscopy (Raman and Infrared) of the [ReI₆]²⁻ Anion
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is a powerful tool for probing the molecular vibrations of the [ReI₆]²⁻ anion. mdpi.com These vibrations are quantized and correspond to specific energy levels within the molecule. By analyzing the frequencies of absorbed or scattered light, detailed information about the anion's geometry and the nature of its chemical bonds can be obtained. savemyexams.comscienceedge.com For an octahedral molecule like [ReI₆]²⁻, with Oₕ symmetry, group theory predicts a specific number of vibrational modes, some of which are Raman-active, some IR-active, and some inactive in both. spectroscopyonline.com
The vibrational spectrum of a molecule is a unique physical property that can be used for identification. researchgate.net For the octahedral [ReI₆]²⁻ anion, there are six normal modes of vibration. spectroscopyonline.com The modes ν₁, ν₂, and ν₅ are Raman-active, while ν₃ and ν₄ are IR-active. The ν₆ mode is inactive in both Raman and IR spectroscopy. spectroscopyonline.com The assignment of these modes to experimentally observed spectral bands is a crucial step in the analysis.
The vibrational frequencies are directly related to the force constants of the chemical bonds, which quantify the bond strength. chalmers.se A higher force constant corresponds to a stronger bond and a higher vibrational frequency. Force constant analysis involves calculating these constants from the observed vibrational frequencies. aps.orguq.edu.au This analysis provides a quantitative measure of the Re-I bond strength and the interactions between the iodine ligands. For instance, in MoS₂, the largest force constant corresponds to the Mo-S bond. nih.gov In another example, for ErCo(CN)₆, the maximum force constant is found in the C-N bond. nih.gov
Table 1: Vibrational Mode Assignments for the [ReI₆]²⁻ Anion
| Mode | Symmetry | Activity | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|---|---|
| ν₁ | A₁g | Raman | ~123 | Symmetric Re-I stretch |
| ν₂ | E₉ | Raman | ~87 | Symmetric I-Re-I bend |
| ν₃ | T₁ᵤ | Infrared | ~115 | Asymmetric Re-I stretch |
| ν₄ | T₁ᵤ | Infrared | ~60 | Asymmetric I-Re-I bend |
| ν₅ | T₂₉ | Raman | ~50 | Asymmetric I-Re-I bend |
| ν₆ | T₂ᵤ | Inactive | - | Asymmetric I-Re-I bend |
Note: The wavenumbers are approximate and can vary based on the crystal lattice and experimental conditions.
The vibrational spectra of the [ReI₆]²⁻ anion are sensitive to changes in temperature and pressure.
Temperature Effects: Increasing the temperature can lead to several observable effects in the vibrational spectra. quora.com Generally, as temperature increases, the population of excited vibrational states increases, which can lead to the appearance of "hot bands" in the spectrum. aps.org Furthermore, increased thermal motion can cause broadening of the spectral bands and may lead to a slight shift in their frequencies. aps.org In some cases, significant temperature changes can induce phase transitions in the crystal, resulting in abrupt changes in the vibrational spectrum. researchgate.net
Pressure Effects: Applying external pressure to a crystal of dipotassium (B57713) hexaiodorhenate reduces the interatomic distances, which in turn affects the vibrational frequencies. aps.org Generally, an increase in pressure leads to a blue shift (increase in wavenumber) of the vibrational bands, as the bonds become stiffer. researchgate.net The magnitude of this shift can provide information about the compressibility of the bonds and the anharmonicity of the potential energy surface. nih.gov High-pressure studies can also be used to investigate pressure-induced phase transitions or changes in symmetry. aps.orgresearchgate.net
Mode Assignments and Force Constant Analysis
Resonance Spectroscopies
Resonance spectroscopic techniques, such as Resonance Raman and Electron Paramagnetic Resonance (EPR), can provide further detailed insights into the structure and bonding of the [ReI₆]²⁻ anion.
Resonance Raman Spectroscopy: When the energy of the excitation laser in a Raman experiment matches the energy of an electronic transition (e.g., a charge transfer band), a significant enhancement of the intensity of certain vibrational modes is observed. This phenomenon, known as the resonance Raman effect, allows for the selective probing of vibrations that are coupled to the electronic transition. For [ReI₆]²⁻, resonance Raman studies can help to definitively assign the Re-I stretching modes and provide information about the nature of the excited electronic states.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Since the [ReI₆]²⁻ anion contains a Re⁴⁺ ion, which has a d³ electron configuration, it is paramagnetic and thus EPR active. EPR spectroscopy probes the interaction of the unpaired electrons with an external magnetic field. The resulting spectrum can provide information about the g-tensor and hyperfine coupling constants, which in turn give details about the distribution of the unpaired electron density and the degree of covalency in the Re-I bonds.
Electron Paramagnetic Resonance (EPR) Studies of Rhenium(IV) Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing paramagnetic species, such as the Rhenium(IV) ion in the [ReI₆]²⁻ complex. The Re(IV) center possesses a 5d³ electron configuration, resulting in an S = 3/2 spin state, which is EPR active.
Studies on hexahalo-rhenate(IV) salts reveal important information about their magnetic properties. scispace.com The magnetic behavior of these compounds is largely dictated by the Re(IV) paramagnetic centers. scispace.com In the specific case of dipotassium hexaiodorhenate (K₂[ReI₆]), magnetic susceptibility measurements have shown that the compound behaves as a weak ferromagnet below a transition temperature (T_c) of 24 K. ugr.esacs.org This is a notable finding, as related alkali hexaiodorhenate(IV) salts, such as those with Li⁺, Na⁺, Rb⁺, Cs⁺, and NH₄⁺, exhibit antiferromagnetic ordering. acs.org The ferromagnetic behavior in K₂[ReI₆] is distinguished by the appearance of a hysteresis loop at 15 K, with a coercive field of 5000 G. acs.org
The g-factor in EPR is sensitive to the electronic structure and the local symmetry of the paramagnetic center. auburn.edu Its deviation from the free-electron value (g_e ≈ 2.0023) arises from spin-orbit coupling. auburn.edu For Re(IV) complexes, this coupling is significant and leads to anisotropy in the g-tensor. In magnetically isolated six-coordinated [ReX₆]²⁻ compounds (where X is a halogen), the product of molar magnetic susceptibility and temperature (χ_MT) at room temperature is typically around 1.6 cm³ mol⁻¹ K, corresponding to an S = 3/2 system with a g-value of approximately 1.8–1.9. acs.org As the temperature is lowered, χ_MT decreases due to the large zero-field splitting (ZFS) of the Re(IV) ion. acs.org High-frequency and -field EPR studies on other Re(IV) complexes have been crucial in determining the magnitude and sign of the ZFS parameters (D and E), which originate from the combination of strong spin-orbit coupling and low molecular symmetry. acs.org
Detailed EPR studies on magnetically dilute single crystals of K₂[ReI₆] would be required to precisely determine the principal values of the g-tensor and the hyperfine coupling tensor for the rhenium isotopes (¹⁸⁵Re and ¹⁸⁷Re, both with nuclear spin I = 5/2). Such analyses would provide a quantitative description of the bonding within the [ReI₆]²⁻ anion in terms of its molecular orbitals.
| Compound | Magnetic Behavior | Transition Temperature (T_c) / K |
|---|---|---|
| K₂[ReI₆] | Weak Ferromagnetism | 24 ugr.esacs.org |
| Li₂[ReI₆] | Antiferromagnetism | 28 acs.org |
| Na₂[ReI₆] | Antiferromagnetism | 27 acs.org |
| Rb₂[ReI₆] | Antiferromagnetism | 21 acs.org |
| Cs₂[ReI₆] | Antiferromagnetism | 16 acs.org |
| (NH₄)₂[ReI₆] | Antiferromagnetism | 20 acs.org |
Nuclear Magnetic Resonance (NMR) Studies
Direct observation of the rhenium nucleus or the surrounding iodide ligands in this compound by conventional solution-state NMR spectroscopy is generally not feasible. The paramagnetic nature of the Re(IV) center leads to very rapid nuclear relaxation and significant line broadening, often rendering the signals undetectable with standard high-resolution spectrometers.
However, solid-state NMR (ssNMR) can provide valuable structural information, particularly for quadrupolar nuclei like iodine-127 (¹²⁷I). Iodine-127 is the only naturally occurring isotope of iodine and is NMR active, with a nuclear spin of I = 5/2. huji.ac.il Its large quadrupole moment interacts with local electric field gradients, which are sensitive to the symmetry of the iodine environment. This interaction results in very broad signals, especially for ions in symmetric environments. huji.ac.il
For K₂[ReI₆], the iodide ligands are in an octahedral arrangement around the central rhenium atom. While this is a highly symmetric coordination environment, slight distortions in the crystal lattice and the paramagnetic influence of the Re(IV) would dominate the NMR spectrum.
Studies on other solid iodides and periodates using high-field ¹²⁷I ssNMR have demonstrated the ability to measure nuclear quadrupole coupling constants (C_Q), which can be very large, ranging from tens to hundreds of MHz. nih.govresearchgate.net The C_Q value is a direct measure of the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing insight into the local electronic environment and bonding.
Although specific ¹²⁷I ssNMR data for K₂[ReI₆] are not widely reported, the technique remains a potentially powerful tool. By comparing experimental spectra with quantum chemical calculations, it is possible to correlate the NMR parameters with structural features. Such studies are challenging but can offer unique insights into the electronic structure and the nature of the Re-I bond that are complementary to other techniques. pascal-man.com
| Property | Value | Reference |
|---|---|---|
| Spin (I) | 5/2 | huji.ac.il |
| Natural Abundance | 100% | huji.ac.il |
| Chemical Shift Range | ~4200 ppm | huji.ac.il |
| Linewidth Parameter | 1600 fm⁴ | huji.ac.il |
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Structure Probes
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. escholarship.orgnist.gov It is particularly well-suited for studying materials like K₂[ReI₆], regardless of their crystallinity. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nist.govosti.gov
The XANES region, near the absorption edge, is sensitive to the oxidation state and coordination chemistry of the absorbing atom. ornl.gov For K₂[ReI₆], the Re L₃-edge (2p₃/₂ → 5d transition) XANES spectrum would provide direct information on the +4 oxidation state of the rhenium center and its octahedral coordination geometry. osti.govlibretexts.org The precise energy and features of the absorption edge are influenced by the effective charge on the rhenium atom. libretexts.org
The EXAFS region, extending several hundred eV above the edge, consists of oscillations that result from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. nist.gov Analysis of the EXAFS signal can yield highly precise information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. nist.gov
For K₂[ReI₆], EXAFS analysis at the Re L₃-edge would allow for the direct determination of the Re-I bond length and the number of nearest-neighbor iodine atoms. This provides a direct probe of the [ReI₆]²⁻ unit's structure. Furthermore, analysis of the mean-square disorder in the bond distance (the Debye-Waller factor) can offer insights into the vibrational dynamics of the Re-I bond. researchgate.net While specific EXAFS data for K₂[ReI₆] is not detailed in the provided search results, studies on related rhenium complexes demonstrate the power of the technique. For example, Re L₃-edge EXAFS has been used to characterize the coordination environment of various Re complexes, clearly distinguishing different scattering paths like Re-O and Re-Cl. researchgate.net A detailed EXAFS analysis of K₂[ReI₆] would provide the average Re-I bond distance and coordination number in the first coordination shell.
| Spectroscopic Region | Probe | Information Derived |
|---|---|---|
| XANES | Re L₃-edge | Rhenium oxidation state (+4), coordination geometry (octahedral) ornl.govlibretexts.org |
| EXAFS | Re L₃-edge | Re-I bond distance, coordination number, degree of local disorder (Debye-Waller factor) nist.govresearchgate.net |
Electronic Structure and Bonding Theory
Quantum Chemical Investigations of the [ReI₆]²⁻ Electronic Configuration
Quantum chemical calculations are indispensable for elucidating the intricate electronic nature of heavy metal complexes like [ReI₆]²⁻. nih.govrwth-aachen.denih.govolemiss.edumdpi.com These methods provide insights into molecular orbital energies, charge distributions, and the nature of the metal-ligand interactions that are not readily accessible through experimental means alone.
Density Functional Theory (DFT) has become a widely used computational method for investigating the electronic structure of transition metal complexes, including those of rhenium. hkust.edu.hkfigshare.comacs.orgscirp.orgmdpi.com DFT calculations on the [ReI₆]²⁻ anion and related Re(IV) systems focus on determining the ground state electronic configuration, the nature of the frontier molecular orbitals, and the distribution of spin density. mdpi.com
For the [ReI₆]²⁻ complex, which features a Re(IV) center with a 5d³ electron configuration in an octahedral field of iodide ligands, DFT calculations help in understanding the significant covalent character of the Re-I bonds. These calculations can predict bond lengths and angles with reasonable accuracy and provide insights into the electronic factors governing the geometry of the complex. mdpi.com Furthermore, DFT is employed to analyze the magnetic properties, such as the zero-field splitting (ZFS) that arises from spin-orbit coupling and the low-symmetry distortions in the crystal lattice. nationalmaglab.orgacs.org DFT calculations have shown that spin density from the rhenium ion can be delocalized onto the surrounding ligand atoms. mdpi.com
Table 1: Selected DFT-Calculated Parameters for Rhenium(IV) Complexes
| Parameter | [ReCl₄(ox)]²⁻ | [ReBr₄(ox)]²⁻ |
|---|---|---|
| D (cm⁻¹) | -6.9 | -12.5 |
| E (cm⁻¹) | -0.6 | -1.1 |
Note: Data for illustrative purposes, showing the application of DFT to related Re(IV) complexes. D and E are zero-field splitting parameters. nationalmaglab.orgacs.org
Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, provide a more rigorous treatment of electron correlation. chimia.chresearchgate.netnih.govarxiv.orgaps.org For heavy elements like rhenium, where electron correlation effects are significant, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. nih.govaps.org
These high-level calculations are crucial for accurately determining the energies of the ground and excited electronic states. chemrxiv.org In the context of [ReI₆]²⁻, ab initio calculations can reveal the multi-configurational nature of its electronic states, which arises from the near-degeneracy of the rhenium 5d orbitals and the iodine 5p orbitals. chemrxiv.org Such studies are computationally demanding but offer a benchmark for the results obtained from more approximate methods like DFT. aps.org The accurate description of electron correlation is essential for understanding phenomena such as magnetism and the intricate details of the electronic spectra of these complexes. nih.gov
Molecular Orbital (MO) theory provides a qualitative and quantitative framework for understanding the bonding in [ReI₆]²⁻. wikipedia.orgnumberanalytics.comimgroupofresearchers.com It is an extension of crystal field theory that incorporates the covalent nature of metal-ligand bonds. libretexts.orglibretexts.org In the octahedral [ReI₆]²⁻ complex, the rhenium 5d, 6s, and 6p orbitals combine with the symmetry-adapted linear combinations of the iodine 5p orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals. wikipedia.org
The five d-orbitals of the rhenium atom split into two sets in an octahedral environment: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²). libretexts.org In the case of [ReI₆]², the three d-electrons of Re(IV) occupy the t₂g orbitals, resulting in a ⁴A₂g ground state term in the idealized octahedral symmetry. nationalmaglab.org
Ligand Field Theory (LFT) further refines this picture by considering the nature of the ligand. wikipedia.orglibretexts.org Iodide is a π-donor ligand, meaning its filled p-orbitals can interact with the metal's t₂g orbitals. This interaction raises the energy of the t₂g orbitals and reduces the ligand field splitting energy (Δₒ), placing iodide at the lower end of the spectrochemical series. libretexts.org
Table 2: Molecular Orbital Scheme for an Octahedral Complex
| Molecular Orbital | Metal Orbitals | Ligand Orbitals | Description |
|---|---|---|---|
| eg* | dx²-y², dz² | σ | Antibonding |
| t₂g | dxy, dxz, dyz | π | Non-bonding (in σ-only model) or Antibonding (with π-donors) |
| t₁u | px, py, pz | σ, π | Bonding |
| a₁g | s | σ | Bonding |
This table provides a generalized MO scheme for an octahedral complex. wikipedia.orglibretexts.org
Ab Initio Approaches to Electron Correlation
Relativistic Effects on Electronic Structure
For heavy elements like rhenium (Z=75), relativistic effects are significant and must be considered for an accurate description of the electronic structure. utsa.edu These effects arise from the high velocity of the core electrons, leading to a contraction and stabilization of s and p orbitals and a destabilization and expansion of d and f orbitals.
In the [ReI₆]²⁻ anion, scalar relativistic effects will influence the energies of the rhenium 5d orbitals, impacting the ligand field splitting and spin-orbit coupling. uzh.ch Theoretical studies on similar heavy element complexes have shown that relativistic effects can significantly alter calculated properties like redox potentials and electronic transition energies. uzh.ch For instance, the greater relativistic destabilization of the 5d valence electrons compared to their 4d counterparts is a key factor in the chemistry of third-row transition metals. uzh.ch Computational methods that incorporate relativistic effects, such as the Zeroth-Order Regular Approximation (ZORA) or the use of relativistic effective core potentials (RECPs), are therefore necessary for quantitative predictions. utsa.edumdpi.com
Spin-Orbit Coupling in Rhenium(IV) Complexes
Rhenium(IV), as a 5d³ ion, exhibits strong spin-orbit coupling due to the high nuclear charge of rhenium. mdpi.com This coupling between the spin and orbital angular momenta of the electrons plays a crucial role in determining the magnetic properties of K₂[ReI₆].
The ⁴A₂g ground state of an octahedral d³ ion is orbitally non-degenerate, but spin-orbit coupling can mix in excited states, leading to a splitting of the ground state into two Kramers doublets in lower symmetry environments. mdpi.comnationalmaglab.org This splitting is known as the zero-field splitting (ZFS) and is a key parameter in describing the magnetic anisotropy of the complex. nationalmaglab.orgacs.org The magnitude of the ZFS in Re(IV) complexes is typically large, a direct consequence of the strong spin-orbit coupling. mdpi.com This large magnetic anisotropy is a prerequisite for phenomena such as slow magnetic relaxation, which has been observed in some mononuclear rhenium(IV) complexes, making them single-molecule magnets. nationalmaglab.orgacs.org Theoretical calculations are essential to quantify the ZFS parameters (D and E) and to understand their origin in the interplay of spin-orbit coupling and the local coordination geometry. nationalmaglab.orgacs.org
Band Structure Analysis in Solid-State Hexaiodorhenates
In the solid state, the discrete molecular orbitals of the individual [ReI₆]²⁻ anions and K⁺ cations interact to form energy bands. wikipedia.orgfiveable.me The electronic properties of crystalline K₂[ReI₆], such as its color and electrical conductivity, are determined by this band structure, particularly the energy gap between the highest occupied band (valence band) and the lowest unoccupied band (conduction band). fiveable.metudelft.nl
The valence band is expected to be primarily composed of filled orbitals with significant iodine 5p character, while the conduction band will likely have more character from the unoccupied Re 5d orbitals (the eg* orbitals). The energy of the band gap dictates the optical absorption properties of the material. For a semiconductor or insulator, the color is determined by the energy required to promote an electron from the valence band to the conduction band. tudelft.nl
Theoretical calculations of the band structure, often performed using DFT within a periodic boundary condition framework, can provide the band gap energy and the density of states (DOS). qunasys.comscm.com The DOS describes the number of available electronic states at each energy level. fiveable.me Analysis of the projected DOS can further reveal the contribution of each element (Re, I, K) to the different energy bands, offering a detailed picture of the electronic structure of the solid material. scm.com
Magnetic Properties and Phenomena
Magneto-Structural Correlations in Hexaiodorhenate(IV) Salts
The magnetic properties of dipotassium (B57713) hexaiodorhenate(IV) (K₂ReI₆) are intrinsically linked to its crystal structure. Recent studies have refined the crystal structure of K₂ReI₆, identifying it as monoclinic with a P2₁/n space group and an inversion center. osti.govacs.org This structure consists of isolated, distorted [ReI₆]²⁻ octahedral clusters where the Rhenium(IV) ion has a 5d³ electronic configuration. osti.gov The octahedra are slightly distorted, with four longer Re-I bonds (2.729(1) Å) and two shorter ones (2.726(1) Å). osti.gov Furthermore, the [ReI₆]²⁻ octahedra exhibit a tilt of approximately 8.73(3)º off the c-axis. osti.gov An earlier study also identified the structure as monoclinic but assigned it to the non-centrosymmetric space group Pn. acs.orgnih.gov In this Pn model, the Re-I bond lengths were reported to be in the range of 2.704(3) to 2.738(3) Å. acs.orgnih.gov
This structural arrangement, particularly the tilting of the octahedra, is crucial as it is believed to be a primary cause of the weak ferromagnetism observed in the compound. osti.gov The tilting can lead to spin-canting, a phenomenon where the antiferromagnetically aligned spins are slightly tilted, resulting in a net magnetic moment. osti.govacs.org This canting is attributed to the presence of an antisymmetric superexchange interaction, also known as the Dzyaloshinskii-Moriya Interaction (DMI), and magnetic anisotropy, both of which are heavily influenced by the strong spin-orbit coupling (SOC) inherent in the 5d rhenium ion. osti.gov The cations in hexahalorhenate(IV) salts play a significant role in mediating the distance and interactions between the paramagnetic [ReX₆]²⁻ anions. acs.org In K₂ReI₆, the arrangement of the [ReI₆]²⁻ units is described as a distorted body-centered cubic structure. acs.orgnih.gov When bulky cations like tetraphenylphosphonium (B101447) (PPh₄⁺) are used, the [ReI₆]²⁻ anions become well-separated, precluding intermolecular interactions and allowing the intrinsic properties of the isolated anion to be studied. mdpi.com
| Structural Parameter | Value (P2₁/n space group) osti.gov | Value (Pn space group) acs.org |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | Pn |
| a (Å) | Not specified | 7.815(1) |
| b (Å) | Not specified | 7.874(1) |
| c (Å) | Not specified | 11.335(1) |
| β (°) | Not specified | 90.38(1) |
| Re-I Bond Lengths (Å) | 2.726(1) and 2.729(1) | 2.704(3) - 2.738(3) |
| [ReI₆]²⁻ Octahedra Tilt | 8.73(3)° | Not specified |
Low-Temperature Magnetic Susceptibility Studies
Low-temperature magnetic susceptibility measurements are critical for elucidating the magnetic behavior of K₂ReI₆. These studies consistently reveal that the compound undergoes a transition to a magnetically ordered state at low temperatures. osti.govacs.orgcolab.ws The magnetic ordering temperature, or Néel temperature (Tₙ), for K₂ReI₆ is reported to be around 24 K. osti.govacs.orgacs.orgnih.gov Another study places this transition at 26.9 K. colab.wsresearcher.life Below this temperature, the compound exhibits long-range antiferromagnetic order, but with a weak ferromagnetic component. osti.govacs.orgacs.org
The effective magnetic moment (μₑff) for K₂ReI₆, calculated from magnetic susceptibility data, is approximately 2.64 μB per Re⁴⁺ ion. osti.govacs.org This value is reduced from the spin-only value of 3.87 μB, which is attributed to significant zero-field splitting and intermolecular interactions. pwr.wroc.pl Analysis of the susceptibility data in the paramagnetic region using the Curie-Weiss law yields a negative Weiss constant (θw) of -63.3(1) K. osti.govacs.orgfigshare.com The negative sign indicates that the dominant magnetic interactions between the Re⁴⁺ centers are antiferromagnetic. osti.govacs.org The magnetic behavior of K₂ReI₆ is part of a broader trend observed in the M₂[ReI₆] series (where M is an alkali metal), with salts of Li⁺, Na⁺, Rb⁺, and Cs⁺ also showing antiferromagnetic ordering at temperatures ranging from 16 K to 28 K. acs.orgacs.org
| Magnetic Parameter | Value | Reference(s) |
| Néel Temperature (Tₙ) | ~24 K | osti.govacs.orgacs.orgnih.gov |
| Néel Temperature (Tₙ) | 26.9 K | colab.wsresearcher.life |
| Curie-Weiss Temperature (θw) | -63.3(1) K | osti.govacs.orgfigshare.com |
| Effective Magnetic Moment (μₑff) | ~2.64 μB/Re | osti.govacs.org |
| Ordered Magnetic Moment (at 1.5 K) | 2.2(1) μB/Re | osti.govacs.org |
Exchange Interactions and Magnetic Ordering Phenomena
The magnetic ordering in dipotassium hexaiodorhenate(IV) arises from exchange interactions between the paramagnetic Re⁴⁺ (5d³, S=3/2) centers. The dominant interaction is antiferromagnetic, as evidenced by the negative Curie-Weiss temperature. osti.govacs.org Since the [ReI₆]²⁻ octahedra are isolated from each other, the magnetic coupling is not direct but is mediated through a superexchange pathway. osti.govpwr.wroc.pl This interaction is believed to occur through space via a Re–I···I–Re pathway. acs.orgpwr.wroc.pl The strength of this coupling depends on the spin density located on the iodide ligands and the distance between them, which is in turn influenced by the size of the counter-cation. acs.org In iodide rhenium salts, the superexchange interaction is generally stronger compared to their chloride and bromide analogues, which is attributed to the decreasing electronegativity of the halide anion. pwr.wroc.pl
Below the Néel temperature of approximately 24 K, K₂ReI₆ enters a state of long-range antiferromagnetic order. osti.govacs.org Neutron powder diffraction studies have confirmed this ordering of the Re spins and determined an ordered magnetic moment of 2.2(1) μB per rhenium ion at 1.5 K. osti.govacs.org A key feature of the magnetic ordering in K₂ReI₆ is the presence of a weak ferromagnetic component, which manifests as spin-canting. osti.govacs.orgnih.gov This canted antiferromagnetic structure results in a small net magnetic moment. osti.govacs.org The canting is a direct consequence of the crystal structure's lack of a center of inversion between the magnetic ions, which allows for the Dzyaloshinskii-Moriya interaction (DMI), an antisymmetric exchange interaction that favors a non-collinear arrangement of spins. osti.gov The combination of DMI and magnetic anisotropy, both stemming from strong spin-orbit coupling, gives rise to this complex magnetic ground state. osti.gov
Single-Ion Magnet Behavior in Rhenium(IV) Complexes
Rhenium(IV) complexes are excellent candidates for single-molecule magnets (SMMs) or single-ion magnets (SIMs) due to the Re⁴⁺ ion's electronic configuration (5d³, S=3/2) and its large magnetic anisotropy, which originates from strong spin-orbit coupling. jps.jpnationalmaglab.orgacs.org SIMs are individual molecules that can function as tiny magnets, exhibiting slow relaxation of magnetization, a key property for potential applications in high-density data storage and quantum computing. mdpi.comjps.jp
While the magnetic behavior of K₂ReI₆ is dominated by intermolecular superexchange interactions leading to long-range ordering, other hexaiodorhenate(IV) salts can exhibit SIM behavior. acs.orgmdpi.com The crucial factor is the isolation of the paramagnetic [ReI₆]²⁻ anions from one another. acs.orgmdpi.com When the small potassium cations are replaced by bulky organic cations, such as tetraphenylphosphonium (PPh₄⁺), the Re···Re distances are significantly increased, effectively preventing intermolecular magnetic coupling. mdpi.com For instance, in (PPh₄)₂[ReI₆], the [ReI₆]²⁻ anions are well-separated, and the compound behaves as a system of non-interacting mononuclear Re(IV) complexes. mdpi.com AC magnetic susceptibility measurements on this compound reveal slow relaxation of magnetization under an applied external DC field, which is a definitive characteristic of field-induced SIM behavior. mdpi.comnih.gov This demonstrates that the [ReI₆]²⁻ anion itself possesses the necessary high magnetic anisotropy to function as a SIM when magnetically diluted. mdpi.com
Theoretical Modeling of Magnetic Anisotropy
Theoretical modeling, particularly using first-principles calculations based on density functional theory (DFT), has been instrumental in understanding the complex magnetic properties of K₂ReI₆. osti.govacs.org These calculations are essential for explaining the origin of its magnetic anisotropy and the observed canted antiferromagnetic state. osti.gov
Simulations based on the experimentally determined monoclinic (P2₁/n) crystal structure confirm that an antiferromagnetic model of K₂ReI₆ yields the lowest total energy compared to ferromagnetic or non-magnetic models, which is consistent with experimental observations. osti.govacs.org A critical component of these theoretical models is the inclusion of spin-orbit coupling (SOC). osti.govacs.org The 5d electrons of rhenium are subject to strong SOC, which is a primary source of the large magnetic anisotropy in Re(IV) complexes. osti.govjps.jp When SOC is included in the calculations for K₂ReI₆, it confirms that the ground state is an S=3/2 system entangled with strong SOC. osti.govacs.org This strong SOC is directly responsible for the spin-canting phenomenon via the Dzyaloshinskii-Moriya interaction. osti.gov The calculations also successfully predict that K₂ReI₆ is an antiferromagnetic insulator, opening a band gap of approximately 1.0 eV, a result that aligns well with experimental optical measurements. osti.govacs.org The magnetic force theorem is a common theoretical approach used to calculate magnetic anisotropy energy by evaluating the energy difference between different magnetization directions based on a single self-consistent calculation of a reference state. flapw.dequantumatk.com
| Theoretical Model | Key Finding | Reference(s) |
| First-Principles (DFT+SOC) | Antiferromagnetic (AFM) model has the lowest total energy. | osti.govacs.org |
| First-Principles (DFT+SOC) | Predicts an insulating band gap of ~1.0 eV. | osti.govacs.org |
| First-Principles (DFT+SOC) | Confirms strong SOC is essential for spin-canting and weak ferromagnetism. | osti.govacs.org |
| First-Principles (DFT+SOC) | Calculated magnetic moment on Re is ~2.091 μB, confirming S=3/2 state. | osti.gov |
Reactivity Mechanisms and Chemical Transformations
Ligand Substitution Kinetics and Mechanisms of [ReI₆]²⁻
The substitution of ligands in octahedral complexes like [ReI₆]²⁻ can proceed through several mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). The interchange mechanism is further divided into dissociative interchange (Iₔ) and associative interchange (Iₐ). For a d³ metal center like Re(IV), which has a half-filled t₂₉ orbital set and vacant e₉* orbitals, the mechanistic pathways are influenced by both electronic and steric factors.
Ligand substitution reactions involve the replacement of one or more iodide ligands by another ligand (Y): [ReI₆]²⁻ + nY → [ReI₆-ₙYₙ]⁽²⁻ⁿ⁾⁻ + nI⁻
The kinetics of such reactions are often studied under pseudo-first-order conditions, where the incoming ligand [Y] is in large excess. libretexts.org The general rate law can provide insights into the mechanism. dalalinstitute.com A rate law independent of [Y] suggests a dissociative mechanism, while a rate law that is first order in both the complex and [Y] points towards an associative pathway. libretexts.orgdalalinstitute.com
Dissociative (D) Mechanism: This two-step mechanism involves the initial slow dissociation of a ligand to form a five-coordinate intermediate, which then rapidly reacts with the incoming ligand. dalalinstitute.comyoutube.com Given the significant steric crowding from six large iodide ligands, a dissociative pathway, where the release of an iodide ligand alleviates steric strain in the rate-determining step, is plausible. The stability of the resulting square pyramidal [ReI₅]⁻ intermediate would be a crucial factor.
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs. youtube.com Most substitution reactions in octahedral complexes follow this pathway. dalalinstitute.com For [ReI₆]²⁻, an interchange mechanism with significant dissociative character (Iₔ) is generally expected. This involves a transition state where the Re-I bond is substantially stretched, and the incoming ligand has only a weak interaction with the rhenium center.
While extensive kinetic studies on many transition metal complexes exist, specific rate constants and activation parameters for ligand substitution on the [ReI₆]²⁻ anion are not widely documented in the literature. However, studies on analogous hexahalide systems suggest that the lability of the ligands generally increases from chloride to iodide, which would imply that [ReI₆]²⁻ is more reactive towards substitution than its lighter halide counterparts like [ReCl₆]²⁻. jsscacs.edu.in
Redox Chemistry of Rhenium(IV) Iodide Complexes
The redox chemistry of dipotassium (B57713) hexaiodorhenate is centered on the Re(IV) ion. Rhenium is known for its ability to exist in a wide range of oxidation states, from -3 to +7, making its complexes electrochemically active. cardiff.ac.ukliberty.edu The [ReI₆]²⁻ complex is stable, with the +4 oxidation state being common for rhenium, particularly with halide ligands. tum.de
The redox behavior can be generalized by the following processes:
Oxidation: The Re(IV) center can be oxidized to Re(V). [ReI₆]²⁻ → [ReI₆]⁻ + e⁻ The feasibility of this process depends on the oxidizing agent and the solvent system. The resulting Re(V) complex may be unstable and undergo subsequent reactions. The redox chemistry of rhenium is extensive, with many complexes showing reversible electrochemical responses, although the oxidation of the metal center can sometimes lead to decomposition of the resulting species. cardiff.ac.uk
Reduction: The Re(IV) center can be reduced to Re(III). [ReI₆]²⁻ + e⁻ → [ReI₆]³⁻ This process is also a key feature of rhenium chemistry. The relative stability of the Re(III) state in an iodide environment would dictate the potential at which this reduction occurs.
Systematic electrochemical studies on a series of hexanuclear rhenium(III) clusters have shown that redox potentials are highly dependent on the nature of the terminal ligands. nih.gov Although a different type of complex, this highlights the principle that ligand identity is crucial in tuning the electronic properties and redox potentials of the metal center. For [ReI₆]²⁻, the electron-donating and easily polarizable nature of the iodide ligands would influence the redox potentials compared to other hexahalorhenates. Detailed cyclic voltammetry studies would be required to quantify the exact redox potentials for the Re(IV)/Re(V) and Re(IV)/Re(III) couples in various non-aqueous media.
Photochemical Reactivity and C-H Bond Activation Processes
The photochemistry of transition metal complexes is often initiated by the absorption of light, leading to the population of excited electronic states that can have drastically different reactivity compared to the ground state. wikipedia.org While there is a rich field of research on rhenium-catalyzed C-H bond activation, these reactions are predominantly associated with lower-valent rhenium complexes, such as Re(I) carbonyl compounds. nih.govacs.orgsci-hub.seresearchgate.net These processes are typically initiated by the photochemical dissociation of a ligand (like CO) to generate a coordinatively unsaturated and highly reactive intermediate that can then insert into a C-H bond. wikipedia.orgiupac.org
For dipotassium hexaiodorhenate, a d³ complex, the potential photochemical pathways are different. Upon irradiation, ligand-to-metal charge transfer (LMCT) or d-d transitions are possible.
Ligand-to-Metal Charge Transfer (LMCT): Excitation could promote an electron from a ligand-based orbital to a metal-centered (t₂₉) orbital. This would transiently reduce the metal center to Re(III) and oxidize an iodide ligand, potentially leading to the homolytic cleavage of a Re-I bond and the formation of an iodine radical (I•) and a [ReI₅]²⁻ complex.
d-d Transition: Excitation from the t₂₉ ground state to the higher energy e₉* orbitals could lead to a reactive excited state that might undergo ligand dissociation.
While these pathways are theoretically possible, there is a lack of specific experimental studies in the literature demonstrating photochemical C-H bond activation directly mediated by [ReI₆]²⁻. nih.govresearchgate.netrsc.orgescholarship.org The photocatalytic activation of alkanes has been reported for other systems, sometimes involving halogen radical intermediates, which serves as a point of comparison but is not directly applicable. nih.gov Any potential C-H activation by a species derived from the photolysis of [ReI₆]²⁻ would likely proceed via a radical mechanism initiated by a photochemically generated iodine atom, rather than the organometallic pathways seen for Re(I) complexes.
Hydrolysis and Decomposition Pathways in Non-Aqueous Media
This compound exhibits distinct decomposition behaviors depending on the conditions. It is known to be reactive in the presence of water and decomposes upon heating. wikipedia.org
Hydrolysis: In aqueous solutions, [ReI₆]²⁻ undergoes hydrolysis. The reaction leads to the formation of rhenium dioxide, indicating a change in the rhenium oxidation state is not the primary process, but rather a ligand displacement by water followed by deprotonation and formation of the stable oxide. K₂[ReI₆] + 2H₂O → ReO₂ + 2KI + 4HI wikipedia.org
Thermal Decomposition: When heated in the absence of a reactive atmosphere, the compound decomposes to elemental rhenium, potassium iodide, and elemental iodine. This process involves the reduction of Re(IV) to Re(0). K₂[ReI₆] (s) → Re (s) + 2KI (s) + 2I₂ (g) wikipedia.org
The compound is noted to be soluble in some non-aqueous solvents like methanol (B129727) and acetone. wikipedia.org While specific decomposition pathways in these media are not well-documented, the behavior can be inferred. In protic solvents like methanol, a solvolysis reaction analogous to hydrolysis may occur over time, potentially leading to the formation of methoxide-substituted rhenium complexes or eventually rhenium oxides. In aprotic solvents like acetone, the complex may be more stable, but could still be susceptible to decomposition initiated by light or trace impurities. The study of decomposition pathways in various media is crucial for understanding the stability and reactivity of materials. nih.govrsc.orgrsc.org
| Condition | Reactants | Products | Reaction Type |
|---|---|---|---|
| Aqueous Solution | K₂[ReI₆] + H₂O | ReO₂ + KI + HI | Hydrolysis |
| Heating | K₂[ReI₆] | Re + KI + I₂ | Thermal Decomposition |
Reactivity with Strong Acidic Environments
The [ReI₆]²⁻ anion reacts in strongly acidic environments, where the high concentration of protons can facilitate ligand dissociation. wikipedia.org The chemistry of related heavy elements like technetium in strong acids has been studied, revealing the formation of various protonated and complex species. rsc.orgrsc.org
In the presence of a strong, non-coordinating acid, protonation of the iodide ligands could occur, weakening the Re-I bond and promoting substitution by other available nucleophiles (including the acid's conjugate base).
A documented reaction is with concentrated sulfuric acid: K₂[ReI₆] + H₂SO₄ → H[ReI₅] + HI + K₂SO₄ wikipedia.org
The behavior in other strong acids, such as nitric acid or perchloric acid, would likely involve similar proton-assisted ligand substitution pathways. actenviro.com In an oxidizing acid like concentrated nitric acid, the reaction could be more complex, potentially involving both ligand substitution and oxidation of the Re(IV) center or the iodide ligands. csic.es
Reaction Pathways with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles and strong reducing agents. saskoer.calibretexts.orgyoutube.com Their reactions with transition metal halides are a common method for forming metal-carbon bonds.
There are no specific, well-documented studies on the reaction of this compound with organometallic reagents found in the surveyed literature. However, the expected reactivity can be predicted based on the properties of the reactants. uwimona.edu.jm
Reduction of the Metal Center: Given the strong reducing power of Grignard and organolithium reagents, a likely initial step would be the reduction of the Re(IV) center to a lower oxidation state, such as Re(III), Re(II), or even lower. This can complicate the synthesis of simple organorhenium compounds.
Nucleophilic Substitution: The carbanionic alkyl or aryl group (R⁻) from the organometallic reagent could act as a nucleophile, substituting one or more iodide ligands. saskoer.ca [ReI₆]²⁻ + R⁻ → [ReI₅R]²⁻ + I⁻
A successful reaction to form a stable organorhenium product would require careful control of stoichiometry and temperature to manage the competing reduction and substitution pathways. It is plausible that the reaction could lead to a mixture of products, including reduced rhenium species, partially substituted organorhenium complexes, and fully reduced rhenium metal, rather than a clean synthesis of a specific organometallic compound. The high reactivity of organometallic reagents means they will react with any acidic protons, although K₂[ReI₆] itself does not have any. libretexts.org
Advanced Research Applications in Materials Science
Integration of Hexaiodorhenate Anions in Functional Materials
The [ReI₆]²⁻ anion is a subject of growing interest for integration into functional solid-state materials. The strategy involves using this polyatomic anion as a fundamental building block, where its intrinsic properties—governed by the rhenium center and the surrounding iodide ligands—can be imparted to a larger material system. This approach allows for the design of materials with tailored electronic, optical, and magnetic characteristics.
Solid-state electrolytes (SSEs) are a critical component for the next generation of safer, high-density batteries. wikipedia.org These materials require high ionic conductivity, good mechanical stability, and a wide electrochemical window. mdpi.com The field is dominated by ceramic oxides, sulfides, and polymers. neicorporation.comflashbattery.tech While some research suggests that doping materials with potassium perrhenate (B82622) (K₂ReO₄) can enhance ionic conductivity, the specific investigation of dipotassium (B57713) hexaiodorhenate or the [ReI₆]²⁻ anion in solid-state electrolytes is not extensively documented in current literature. smolecule.com
The potential applicability would hinge on the mobility of the potassium ions within a solid matrix containing the large, relatively immobile [ReI₆]²⁻ anions. The large size of the hexaiodorhenate anion could theoretically create open channels within a crystal lattice, potentially facilitating cation transport. However, extensive research, including conductivity measurements and studies on interfacial stability with electrode materials, is required to validate the suitability of hexaiodorhenate-based compounds for this application.
Photochromism involves a reversible transformation of a chemical species between two forms, resulting in a color change upon exposure to electromagnetic radiation. aist.go.jp This phenomenon is the basis for applications like self-darkening lenses and high-density optical data storage. aist.go.jp Research into photochromic materials includes a wide range of organic and inorganic compounds. researchgate.net
Certain rhenium(I) complexes have been specifically engineered to exhibit photoswitchable properties, where the absorption of light induces isomerization in the ligands. researchgate.net Additionally, some inorganic materials, such as specific metal oxides, display photochromic behavior, often linked to light-induced changes in oxidation states or the formation of defect centers. smolecule.comaist.go.jp However, the utilization of dipotassium hexaiodorhenate specifically for photochromic applications is a nascent area of investigation. The potential for photo-induced charge transfer events involving the Re(IV) center could theoretically lead to reversible changes in its absorption spectrum, but this remains a topic for future research.
Exploration as Components in Solid-State Electrolytes
Rhenium(IV) Iodide Complexes as Precursors for Novel Materials
Rhenium(IV) iodide complexes, including this compound, serve as valuable precursors for the synthesis of other advanced materials. Their utility stems from their reactivity and thermal decomposition pathways, which can be controlled to yield specific products ranging from pure metals to complex nanostructures.
One of the most direct applications is the thermal decomposition of K₂ReI₆ to produce elemental rhenium. smolecule.com This process, which also yields potassium iodide and iodine, provides a method for obtaining the pure refractory metal. smolecule.com Similarly, related compounds like ammonium (B1175870) hexahalorhenates, (NH₄)₂ReX₆ (where X = Cl, Br, I), are known to decompose at high temperatures in an inert atmosphere to form nanocrystalline rhenium metal, a material prized for its high melting point and catalytic properties.
Beyond metal production, rhenium iodide compounds are used as intermediates for creating more complex materials. For example, a stepwise synthesis utilizing a rhenium iodide intermediate has been employed to create ultrathin rhenium disulfide (ReS₂) nanoribbons. d-nb.info In this process, a rhenium carbonyl precursor is first converted to a rhenium iodide species, which is then reacted with a sulfur source to form the desired nanostructure. d-nb.info Furthermore, other rhenium(IV) complexes are used as foundational building blocks for creating materials with specific magnetic properties, such as ferrimagnetic chains assembled from [ReBr₄(ox)]²⁻ precursors. academie-sciences.fr The iodination of rhenium metal is also a route to producing precursors like rhenium tetraiodide (ReI₄). wikipedia.org These examples highlight the versatility of rhenium-halide complexes as synthons for a diverse range of advanced materials.
Molecular Engineering for Specific Materials Properties
Molecular engineering is the rational design of molecules to achieve specific functions and properties. osti.gov In the context of materials science, it involves the strategic modification of a compound's structure to tune its electronic, optical, or magnetic behavior. Rhenium complexes are particularly amenable to this approach, as their properties can be finely controlled by altering the ligands surrounding the metal center. mdpi.comnih.gov
For this compound, molecular engineering can be envisioned through several routes:
Cation Exchange: The properties of hexahalorhenate(IV) salts are known to be influenced by the counter-cation. Replacing the potassium (K⁺) ions with other univalent cations (e.g., organic cations or other alkali metals) can alter the crystal packing, intermolecular distances, and, consequently, the magnetic interactions between the [ReI₆]²⁻ anions. rsc.org
Anion Modification: The hexaiodorhenate anion itself can be modified. Substituting one or more iodide ligands with other halides (e.g., Cl⁻, Br⁻) or pseudohalides (e.g., CN⁻, SCN⁻) would create mixed-ligand anions. Such substitutions would directly impact the ligand field strength, the symmetry of the complex, and its redox potential, thereby tuning its electronic and optical properties.
Supramolecular Assembly: The [ReI₆]²⁻ anion can be used as a functional building block in more complex architectures like coordination polymers or metal-organic frameworks (MOFs). In such systems, the hexaiodorhenate unit could impart specific properties, such as redox activity or luminescence, to the larger assembly.
These strategies, which focus on precise atomic-level control, open pathways to designing new materials based on the hexaiodorhenate framework for targeted applications.
Computational Design and Predictive Modeling for Materials Applications
Computational modeling has become an indispensable tool in materials science, allowing researchers to simulate and predict the properties of complex systems before engaging in time-consuming laboratory synthesis. nih.govtms.org By using methods rooted in physics and chemistry, computational models can screen potential materials, rationalize structure-property relationships, and guide experimental efforts. nih.govipme.ru
For rhenium-based materials, and specifically for this compound, a primary computational technique is Density Functional Theory (DFT). acs.orgnumberanalytics.com DFT is used to calculate the electronic structure of materials, providing insight into bonding, orbital energies, and derived properties. numberanalytics.com Research on other rhenium complexes, such as Re(I) tricarbonyls, demonstrates the power of this approach. In those studies, DFT and its extension, Time-Dependent DFT (TD-DFT), were used to:
Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.org
Predict how increasing ligand conjugation reduces the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the material's absorption wavelength. acs.org
Model the effect of substituting ligands (e.g., replacing a CO ligand with a phosphine) on the electronic structure to rationally tune photochemical properties. acs.org
These same computational methodologies can be directly applied to this compound and its derivatives. By modeling the [ReI₆]²⁻ anion and its interactions within a crystal lattice, researchers can predict its electronic band structure, magnetic properties, and optical absorption spectra. This predictive power enables the computational design of new materials, where modifications like cation substitution or ligand exchange are first simulated to identify the most promising candidates for synthesis and application in fields such as electronics and optics.
Interactive Table 8.4.1: Computational Modeling Techniques for Materials Design
| Method | Description | Application to Hexaiodorhenate Systems |
|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical method used to investigate the electronic structure (or electron density) of many-body systems. It calculates ground-state properties. | Predicts stability, electronic band structure, and magnetic ordering. Can model the effect of cation substitution on the crystal and electronic structure. |
| Time-Dependent DFT (TD-DFT) | An extension of DFT used to calculate excited-state properties and predict how a material responds to time-dependent electromagnetic fields (i.e., light). | Simulates UV-Vis absorption spectra to predict optical properties. Can be used to screen for potential photochromic or photocatalytic activity. |
| Molecular Dynamics (MD) | A computer simulation method for analyzing the physical movements of atoms and molecules over time based on classical mechanics. | Simulates ionic diffusion pathways and calculates ionic conductivity, assessing potential as a solid-state electrolyte. Models thermal stability and decomposition pathways. |
| High-Throughput Screening | A computational approach that uses automated calculations to rapidly screen large libraries of potential compounds for desired properties. | Screens vast numbers of substituted or modified hexaiodorhenate structures to identify candidates with optimal electronic or optical properties for specific applications. |
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | K₂[ReI₆] |
| Potassium perrhenate | KReO₄ |
| Rhenium | Re |
| Potassium iodide | KI |
| Iodine | I₂ |
| Ammonium hexahalorhenates | (NH₄)₂ReX₆ (X = Cl, Br, I) |
| Rhenium disulfide | ReS₂ |
| Rhenium carbonyl | Re₂(CO)₁₀ |
| Rhenium tetraiodide | ReI₄ |
| Tetrabromido(oxalato)rhenate(IV) | [ReBr₄(ox)]²⁻ |
| Chlorine | Cl₂ |
| Bromine | Br₂ |
| Hydrogen Iodide | HI |
| Methanol (B129727) | CH₃OH |
| Acetone | (CH₃)₂CO |
| Hydrochloric acid | HCl |
| Sulfuric acid | H₂SO₄ |
| Rhenium dioxide | ReO₂ |
| Hydrogenrhenium pentaiodide | HReI₅ |
Conclusion and Future Directions in Dipotassium Hexaiodorhenate Research
Summary of Key Academic Discoveries
Dipotassium (B57713) hexaiodorhenate, with the chemical formula K₂[ReI₆], is an inorganic coordination compound that has been the subject of targeted academic inquiry. wikipedia.org Research has successfully established its fundamental chemical and physical properties.
The synthesis of Dipotassium hexaiodorhenate is typically achieved through the reduction of potassium perrhenate (B82622) (KReO₄) by an excess of potassium iodide (KI) in a concentrated acidic medium, such as hydroiodic acid (HI) or hydrochloric acid (HCl). wikipedia.org This reaction yields black crystals of the product. wikipedia.org
The compound consists of potassium cations (K⁺) and the hexaiodorhenate(IV) anion ([ReI₆]²⁻), in which a central Rhenium atom, in the +4 oxidation state, is octahedrally coordinated to six iodide ligands. rsc.orgpreprints.org Basic characterization has defined its chemical behavior under certain conditions. It is known to be soluble in warm hydroiodic acid, methanol (B129727), and acetone. wikipedia.org The compound undergoes hydrolysis in aqueous solutions to form rhenium dioxide (ReO₂) and decomposes upon heating to yield elemental rhenium, potassium iodide, and iodine. wikipedia.org Its reaction with strong acids like sulfuric acid results in the formation of different rhenium complexes. wikipedia.org
A significant academic discovery is the magnetic behavior of K₂[ReI₆] at cryogenic temperatures. Magnetic susceptibility studies have revealed that it transitions to a weakly ferromagnetic state below a Curie temperature (T_c) of 24 K. rsc.orgpreprints.org Below this temperature, the compound exhibits a hysteresis loop, a characteristic feature of ferromagnetic materials. rsc.org This property is of considerable interest as magnetic ordering in 5d transition metal complexes is a complex phenomenon.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Reference(s) |
|---|---|---|
| Chemical Formula | K₂[ReI₆] | wikipedia.org |
| Molar Mass | 1025.83 g/mol | wikipedia.org |
| Appearance | Black crystals | wikipedia.org |
| Crystal Structure | Contains octahedral [ReI₆]²⁻ anions | rsc.orgpreprints.org |
| Rhenium Oxidation State | +4 | wikipedia.org |
| Magnetic Property | Weak ferromagnetism | rsc.org |
| Curie Temperature (T_c) | 24 K | rsc.orgpreprints.org |
| Solubility | Soluble in warm HI, methanol, acetone | wikipedia.org |
| Reactivity | Hydrolyzes in water; Decomposes upon heating | wikipedia.org |
Unexplored Research Avenues and Open Questions
Despite the foundational knowledge, several aspects of this compound remain unexplored, presenting open questions for future research.
Mechanism of Magnetic Ordering: While weak ferromagnetism has been observed, the precise mechanism governing the magnetic exchange interactions between the Rhenium(IV) centers is not fully elucidated. The long distance between Re atoms, separated by iodide ligands, suggests a complex superexchange pathway that warrants a more profound theoretical and experimental investigation.
High-Pressure Behavior: The structural and electronic properties of K₂[ReI₆] under high-pressure conditions have not been reported. Such studies could induce phase transitions, alter the Re-I bond lengths, and significantly modify its magnetic and electronic behavior, providing deeper insights into its solid-state physics.
Catalytic Potential: The reactivity of K₂[ReI₆] has been primarily studied in the context of its decomposition or conversion to other simple rhenium complexes. researchgate.net Its potential as a catalyst or a precursor for catalytic materials remains an open field. The Rhenium center could potentially be active in various organic transformations, a hypothesis that is yet to be systematically tested.
Thin-Film Deposition and Material Applications: The possibility of using K₂[ReI₆] as a single-source precursor for the deposition of rhenium-containing thin films through techniques like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) is an unexplored avenue. Such films could have applications in electronics or as wear-resistant coatings.
Doping and Solid Solutions: The effects of systematically substituting the potassium, rhenium, or iodide ions have not been investigated. Creating solid solutions, for example by doping with other halides (e.g., K₂[ReI₆-xBrₓ]) or alkali metals, could be a powerful way to tune the magnetic and electronic properties of the material.
Potential for Interdisciplinary Collaborations and Advanced Methodologies
Advancing the understanding of this compound will benefit significantly from a multidisciplinary approach, combining expertise from different scientific fields. umn.eduvictoria.ac.nz The complexity of its properties, particularly its magnetism, necessitates the use of advanced analytical and computational techniques. nih.gov
Interdisciplinary Collaborations:
Inorganic Chemistry and Solid-State Physics: Collaboration between synthetic inorganic chemists and condensed matter physicists is crucial. Chemists can synthesize high-quality single crystals and systematically modify the compound's structure, while physicists can perform detailed characterization of its magnetic, electronic, and thermal properties at low temperatures and under extreme conditions (high pressure, high magnetic fields). uillinois.edu
Materials Science and Engineering: Partnering with materials scientists could bridge the gap between fundamental discovery and practical application. nih.gov This could involve exploring its use as a precursor for novel materials, investigating its mechanical and thermal stability, and fabricating thin films or nanocomposites. nih.govnih.gov
Computational and Theoretical Chemistry: Theoretical chemists can play a vital role in modeling the electronic structure and predicting the magnetic exchange pathways using advanced computational methods. Such theoretical work can guide experimental efforts and provide a deeper interpretation of experimental results.
Advanced Methodologies:
Neutron Diffraction: To unambiguously determine the magnetic structure below its ordering temperature, neutron diffraction studies on single crystals are essential. This technique can map the orientation of the magnetic moments on the rhenium atoms.
Advanced Spectroscopy: Techniques such as Inelastic Neutron Scattering (INS) can probe the magnetic excitations (magnons) within the material, providing direct information about the strength and nature of the magnetic exchange interactions.
High-Pressure Techniques: Utilizing a Diamond Anvil Cell (DAC) coupled with synchrotron X-ray diffraction or Raman spectroscopy would allow for the in-situ study of structural and vibrational changes under immense pressures.
Advanced Computational Modeling: Moving beyond standard Density Functional Theory (DFT), the use of more sophisticated methods like DFT+U (DFT with Hubbard U correction) or multireference ab initio calculations is necessary to accurately account for the strong electron correlation effects in the 5d orbitals of rhenium, which are critical for its magnetic properties.
By pursuing these unexplored avenues through interdisciplinary collaboration and the application of advanced methodologies, the scientific community can unlock a more comprehensive understanding of this compound and potentially uncover novel applications for this intriguing compound.
Q & A
Q. What are the key considerations for synthesizing dipotassium hexaiodorhenate(IV) under controlled atmospheric conditions?
The synthesis requires strict inert conditions (e.g., argon or nitrogen atmosphere) to prevent oxidation of the Re(IV) center, as the compound is sensitive to oxygen and moisture . A typical protocol involves reacting ReO4<sup>−</sup> with excess KI in acidic media under reflux, followed by precipitation with potassium salts. Monitoring iodide ion concentration and pH during crystallization is critical to avoid side products like ReO2I2.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing K2ReI6?
- X-ray diffraction (XRD): Resolves the octahedral geometry of the [ReI6]<sup>2−</sup> anion and confirms Re-I bond lengths (typically ~2.7–2.8 Å) .
- Infrared (IR) spectroscopy: Identifies Re-I stretching vibrations in the 150–250 cm<sup>−1</sup> range.
- Elemental analysis: Validates stoichiometry (expected: K ≈ 7.6%, Re ≈ 18.1%, I ≈ 74.3%) .
- Thermogravimetric analysis (TGA): Assesses thermal stability; decomposition above 300°C indicates ligand loss or oxidation.
Q. How does the compound’s stability impact experimental design in aqueous systems?
K2ReI6 is hygroscopic and decomposes in water, releasing I<sup>−</sup> ions. For aqueous studies, use degassed solvents and buffer systems with reducing agents (e.g., ascorbic acid) to stabilize Re(IV). Monitor pH and iodide concentration via ion-selective electrodes to detect decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in reported magnetic properties of K2ReI6?
Discrepancies in magnetic susceptibility data (e.g., μeff = 1.2–1.8 μB) may arise from impurities or incomplete ligand field stabilization. To address this:
- Perform electron paramagnetic resonance (EPR) to confirm the oxidation state (Re<sup>IV</sup>, d<sup>3</sup> configuration).
- Use dc magnetic susceptibility measurements under varying temperatures (2–300 K) to distinguish between paramagnetic and diamagnetic phases.
- Cross-validate with X-ray absorption spectroscopy (XAS) to probe local electronic structure .
Q. How can computational methods clarify the electronic structure of [ReI6]<sup>2−</sup>?
Density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP) can model ligand-field splitting and predict optical absorption bands. Compare computed UV-Vis spectra (e.g., transitions at ~450 nm) with experimental data to validate the Re(IV) center’s ligand-to-metal charge-transfer (LMCT) behavior .
Q. What experimental designs mitigate challenges in studying K2ReI6’s redox behavior?
- Cyclic voltammetry (CV): Perform in non-aqueous solvents (e.g., acetonitrile) with tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte. A three-electrode setup (glassy carbon working electrode) reveals Re<sup>IV/III</sup> and Re<sup>IV/V</sup> redox couples.
- Controlled potential electrolysis: Isolate intermediates (e.g., [ReI6]<sup>3−</sup>) for spectroscopic characterization.
Data Analysis and Contradiction Management
Q. How should researchers address inconsistencies in crystallographic data for K2ReI6?
- Rietveld refinement: Apply to powder XRD data to detect minor impurity phases (e.g., KReO4).
- Single-crystal XRD: Ensure crystal quality by testing multiple crystals from different batches.
- Energy-dispersive X-ray spectroscopy (EDS): Confirm elemental homogeneity .
Q. What statistical approaches are recommended for analyzing ligand substitution kinetics?
Use pseudo-first-order kinetics under excess ligand conditions. Fit time-resolved UV-Vis data (e.g., absorbance at 450 nm) to the integrated rate law:
where is the rate constant. Report confidence intervals (95%) and compare with Eyring plots to infer mechanistic pathways.
Safety and Handling Protocols
Q. What safety precautions are critical when handling K2ReI6?
- Use gloveboxes or Schlenk lines for air-sensitive manipulations.
- Wear acid-resistant gloves and goggles due to corrosive iodide release upon decomposition (GHS05 classification) .
- Store in sealed containers under inert gas; monitor storage conditions via humidity sensors.
Tables for Reference
| Property | Value/Description | Method |
|---|---|---|
| Molecular formula | K2ReI6 | Elemental analysis |
| Crystal system | Cubic (Fmm) | Single-crystal XRD |
| Magnetic moment (μeff) | 1.5 μB (at 300 K) | SQUID magnetometry |
| Decomposition temperature | >300°C | TGA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
